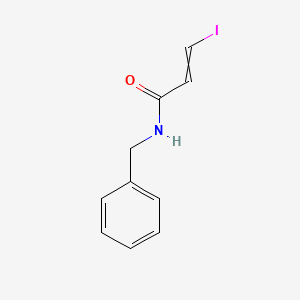
N-benzyl-3-iodoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-iodoprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are a subclass of enamines, which are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond
準備方法
Synthetic Routes and Reaction Conditions
N-benzyl-3-iodoprop-2-enamide can be synthesized through several methods. One common approach involves the electrophilic activation of amides. For instance, a novel one-step N-dehydrogenation of amides to enamides can be achieved using a combination of lithium hexamethyldisilazide and triflic anhydride . This method is characterized by its simplicity and broad substrate scope.
Another method involves the regioselective oxidative desaturation of amides using iron-assisted catalysis . This approach provides an efficient route to enamides and β-halogenated enamides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
N-benzyl-3-iodoprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can introduce different functional groups, such as azides or nitriles.
科学的研究の応用
N-benzyl-3-iodoprop-2-enamide has several scientific research applications:
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-benzyl-3-iodoprop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the iodine atom and the conjugated double bonds. These structural features enable the compound to participate in various chemical reactions, such as nucleophilic substitution and oxidative addition.
類似化合物との比較
Similar Compounds
N-benzyl-3-chloroprop-2-enamide: Similar structure but with a chlorine atom instead of iodine.
N-benzyl-3-bromoprop-2-enamide: Similar structure but with a bromine atom instead of iodine.
N-benzyl-3-fluoroprop-2-enamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-benzyl-3-iodoprop-2-enamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make the compound more reactive in certain chemical reactions, such as nucleophilic substitution.
特性
CAS番号 |
652976-02-8 |
|---|---|
分子式 |
C10H10INO |
分子量 |
287.10 g/mol |
IUPAC名 |
N-benzyl-3-iodoprop-2-enamide |
InChI |
InChI=1S/C10H10INO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13) |
InChIキー |
RIARINCQEXMERV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C=CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one](/img/structure/B12533143.png)
![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
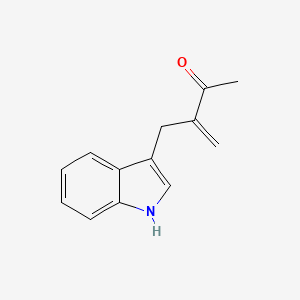
![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)

![2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12533170.png)

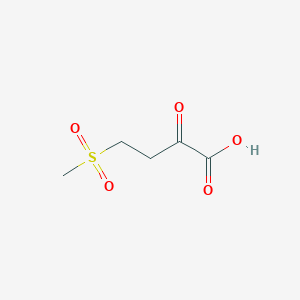
![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)

![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)
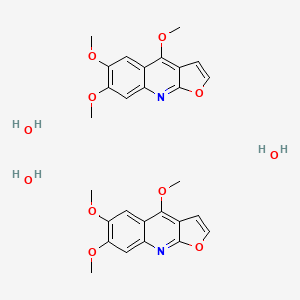
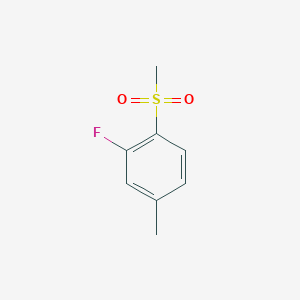
![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)
